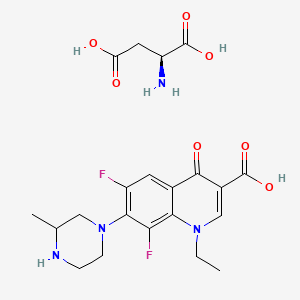

Lomefloxacin aspartate

Description

Lomefloxacin Aspartate is a fluoroquinolone antibiotic used to treat bacterial infections, including chronic bronchitis and urinary tract infections. It is also employed as a prophylactic treatment to prevent urinary tract infections in patients undergoing transrectal or transurethral surgical procedures . The compound is known for its broad-spectrum activity against both gram-negative and gram-positive bacteria .

Properties

IUPAC Name |

(2S)-2-aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3.C4H7NO4/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;5-2(4(8)9)1-3(6)7/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOJCBAVYZZKRS-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677252 | |

| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211690-33-4 | |

| Record name | Lomefloxacin aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211690334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMEFLOXACIN ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE2R4UA5ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Dimethylformamide (DMF)

DMF is the most widely used solvent due to its high polarity and ability to dissolve both lomefloxacin and aspartic acid. In Example 1 of Patent CN102276582A, 30 g of lomefloxacin was dissolved in 180 mL DMF (6:1 ratio), heated to 50–55°C, and filtered to remove impurities. After cooling to 5–10°C, aspartic acid was added to pH 1–3, yielding 26.1 g of this compound with a purity of 99.91%.

Dimethyl Sulfoxide (DMSO)

DMSO-based methods produce alternative crystal forms (designated Type 1 and Type 2). These forms exhibit lower solubility (Table 1) but comparable stability under accelerated storage conditions.

Tetrahydrofuran (THF)

THF, a less polar solvent, requires longer stirring times (up to 18 hours) but results in smaller crystal sizes, which may enhance dissolution rates in pharmaceutical formulations.

Optimization of Reaction Parameters

Temperature Control

pH Adjustment

Maintaining pH 1–3 is critical for salt formation. Deviations outside this range lead to incomplete protonation or aspartic acid precipitation.

Stirring Duration

Extended stirring (12–15 hours) maximizes crystal yield and purity by allowing equilibration of the supersaturated solution.

Characterization and Quality Control

X-Ray Powder Diffraction (XRPD)

The patented crystal form exhibits distinct peaks at 2θ = 6.8°, 13.5°, 20.1°, and 27.4°, confirming its unique lattice structure.

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 263°C, correlating with the melting point.

Solubility Profiling

The DMF-derived crystal form demonstrates superior solubility (Table 1), critical for bioavailability in injectable formulations.

Table 1: Solubility of this compound Crystal Forms

| Crystal Form | Solvent System | Solubility (μg/mL) |

|---|---|---|

| Patent Form | DMF | 1,240 |

| Type 1 | DMSO | 890 |

| Type 2 | THF | 760 |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Lomefloxacin Aspartate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Lomefloxacin Aspartate has a wide range of scientific research applications:

Chemistry: Used in the study of fluoroquinolone antibiotics and their interactions with bacterial enzymes.

Biology: Employed in research on bacterial DNA replication and transcription mechanisms.

Mechanism of Action

Lomefloxacin Aspartate exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death .

Comparison with Similar Compounds

- Ofloxacin

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Delafloxacin

- Finafloxacin

- Zabofloxacin

Comparison: Lomefloxacin Aspartate is unique in its specific activity against a wide range of gram-negative and gram-positive bacteria. Compared to other fluoroquinolones like ciprofloxacin and levofloxacin, this compound has a broader spectrum of activity and is particularly effective in preventing urinary tract infections prior to surgical procedures .

This compound stands out due to its optimized preparation methods that enhance stability and its broad-spectrum antibacterial activity, making it a valuable compound in both medical and industrial applications.

Biological Activity

Lomefloxacin Aspartate is a fluoroquinolone antibiotic that exhibits significant biological activity against a range of bacterial infections. This article delves into its mechanisms of action, efficacy, and research findings, supported by data tables and case studies.

Overview of this compound

This compound is primarily used to treat bacterial infections such as chronic bronchitis and urinary tract infections (UTIs). Its mechanism of action involves targeting bacterial enzymes DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and replication in bacteria.

- Molecular Formula : CHFNO

- Molecular Weight : 484.451 g/mol

- CAS Number : 211690-33-4

This compound exerts its bactericidal effects by inhibiting the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to:

- Disruption of bacterial DNA synthesis

- Induction of DNA strand breaks

- Prevention of bacterial cell division .

Spectrum of Activity

This compound demonstrates broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentrations (MICs) :

Efficacy Studies

A pharmacokinetic study using an in vitro model showed that this compound produced reliable bactericidal activity against various strains, including:

- Effective against gram-negative aerobic bacteria and staphylococci.

- Increased bactericidal effect observed with higher doses against Pseudomonas aeruginosa , while showing no effect on Enterococcus faecalis .

Case Studies

-

In Vitro Efficacy Against Biofilms

A study investigated the anti-biofilm activity of this compound in combination with acidic amino acids. The results indicated that the compound could effectively inhibit biofilm formation and promote dispersal in bacterial cultures, enhancing its therapeutic potential against biofilm-associated infections . -

Clinical Trials

Clinical trials have demonstrated the efficacy of Lomefloxacin in treating UTIs, with a notable improvement in patient outcomes compared to placebo groups. The trials highlighted its safety profile and effectiveness in preventing recurrent infections post-surgery .

Comparison with Other Fluoroquinolones

| Compound | Broad-Spectrum Activity | MIC (mg/L) against Key Pathogens |

|---|---|---|

| This compound | Yes | H. influenzae: 0.12 |

| Ciprofloxacin | Yes | H. influenzae: 0.25 |

| Levofloxacin | Yes | H. influenzae: 0.20 |

| Moxifloxacin | Yes | H. influenzae: 0.15 |

This compound is distinguished by its broad-spectrum efficacy and specific activity against pathogens resistant to other fluoroquinolones, making it a valuable option in clinical settings .

Q & A

Basic Research Questions

Q. What is the molecular structure of Lomefloxacin Aspartate, and how does its aspartate component influence physicochemical properties?

- Answer : this compound is a fluoroquinolone derivative with the molecular formula C₁₇H₁₉F₂N₃O₃•C₄H₇NO₄ (molecular weight: 484.46). The aspartate moiety enhances aqueous solubility, which improves bioavailability and absorption kinetics compared to non-salt forms. Structural analysis reveals that the aspartate counterion stabilizes the drug in solution, reducing aggregation and enhancing compatibility with intravenous formulations .

Q. What are the standard methodologies for quantifying this compound in pharmaceutical formulations?

- Answer : Ultraviolet (UV) spectrophotometry at 287 nm is a validated method for quantifying this compound in lyophilized injections. This technique requires minimal sample preparation and achieves >99% accuracy when combined with glucose as a freeze-drying stabilizer . High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for plasma samples to assess pharmacokinetic profiles .

Q. How does this compound interact with bacterial targets, and what is its spectrum of activity?

- Answer : As a fluoroquinolone, this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. It exhibits broad-spectrum activity against Gram-negative (e.g., E. coli, Pseudomonas) and Gram-positive pathogens (e.g., Staphylococcus aureus). However, resistance mechanisms, such as mutations in the gyrA gene or efflux pump upregulation (e.g., EmhABC in Pseudomonas), can reduce efficacy .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound-loaded nanostructured lipid carriers (NLCs)?

- Answer : A Box-Behnken design with three factors (lipid ratio, surfactant concentration, homogenization cycles) and three levels is used to model quadratic responses for particle size, entrapment efficiency (EE%), and drug release. For example, a study achieved optimal NLCs with 150 nm particle size, 85% EE, and sustained release over 24 hours by adjusting Compritol 888 ATO (solid lipid) and oleic acid (liquid lipid) ratios. ANOVA validation confirmed the model's predictive power (R² > 0.95) .

Q. What strategies resolve contradictions between in vitro and clinical efficacy data for this compound?

- Answer : Discrepancies often arise from differences in bioavailability or bacterial resistance profiles. To address this:

- Conduct ex vivo permeability assays using intestinal/Caco-2 cell models to correlate in vitro dissolution with absorption.

- Perform whole-genome sequencing of clinical isolates to identify resistance mutations (e.g., gyrA Ser83Leu) and adjust breakpoints accordingly.

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate dosing regimens that overcome resistance thresholds .

Q. How does combining this compound with adjuvants like Vitamin K₁ enhance clinical outcomes in acute gastroenteritis?

- Answer : A randomized clinical trial (n=96) demonstrated that co-administering 80 mg Vitamin K₁ with this compound increased treatment efficacy from 81.2% to 95.8% (p<0.05). Vitamin K₁ reduces oxidative stress in intestinal mucosa, synergizing with the antibiotic’s bactericidal activity. Future studies should explore dose-response relationships and mechanistic pathways (e.g., cytokine modulation) .

Q. What formulation challenges arise when developing this compound injections, and how are they mitigated?

- Answer : Key challenges include pH-dependent degradation and precipitation. Mitigation strategies:

- Use lyophilization with 50% glucose as a cryoprotectant to stabilize the drug during storage.

- Adjust pH to 5.0–6.5 using sodium citrate buffer to prevent aspartate dissociation.

- Employ sterile filtration (0.22 µm) to remove particulate impurities without reducing potency .

Methodological Guidance

- For Clinical Trials : Structure research questions using the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe). Example: "In adults with acute gastroenteritis (P), does Vitamin K₁ co-administration (I) versus monotherapy (C) improve clinical resolution rates (O) within 72 hours (T)?" .

- For Data Analysis : Use ANOVA with post-hoc Tukey tests to compare group means in formulation optimization studies. Report confidence intervals (95% CI) for bioavailability metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.